molecular formula C20H17ClN2O3 B2821760 N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide CAS No. 875285-88-4

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2821760
CAS No.: 875285-88-4
M. Wt: 368.82
InChI Key: QJSHLGFSODVIKB-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a chlorophenyl group, and a methylfuran carboxamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Synthesis of the chlorophenyl intermediate: This step involves the chlorination of a suitable phenyl precursor to obtain 2-chlorophenyl.

    Coupling reaction: The acetamidophenyl and chlorophenyl intermediates are coupled with a furan derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide: shares similarities with other compounds containing acetamidophenyl, chlorophenyl, and furan moieties.

    N-(4-acetamidophenyl)-5-(2-bromophenyl)-2-methylfuran-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-acetamidophenyl)-5-(2-fluorophenyl)-2-methylfuran-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-12-17(11-19(26-12)16-5-3-4-6-18(16)21)20(25)23-15-9-7-14(8-10-15)22-13(2)24/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSHLGFSODVIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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